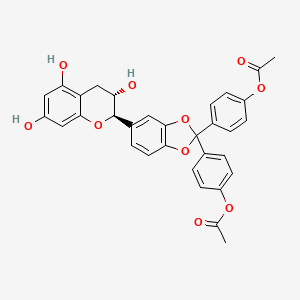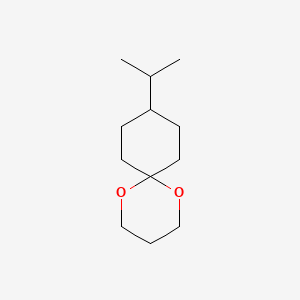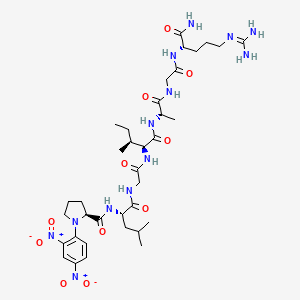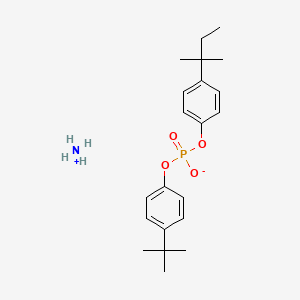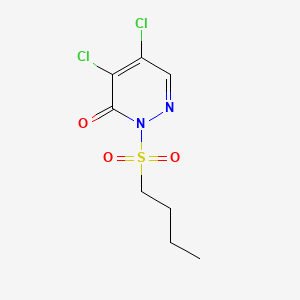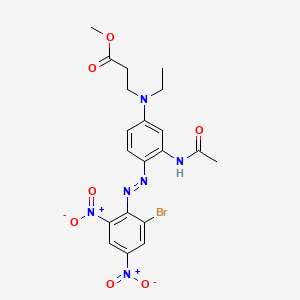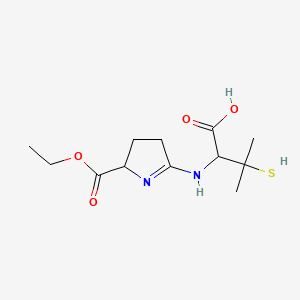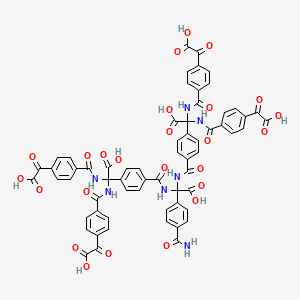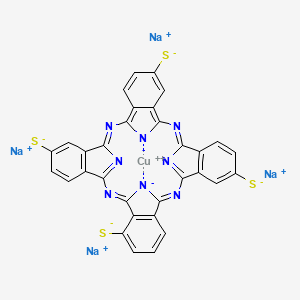
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt is a complex organic compound belonging to the phthalocyanine family. Phthalocyanines are large, aromatic, macrocyclic compounds known for their stability and unique electronic properties. This particular compound is a copper-based phthalocyanine derivative, which has been modified with thiol groups and sodium ions to enhance its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt typically involves the tetrapolymerization of phthalodinitrile in the presence of a copper salt and a thiolating agent. The reaction is often carried out under solvothermal conditions, which involve heating the reactants in a high-boiling solvent such as quinoline or pyridine . The thiol groups are introduced through the reaction with a thiolating agent like sodium thiolate, and the final product is purified using hot ethanol to remove impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The copper center can be reduced or oxidized, altering the electronic properties of the compound.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the phthalocyanine core.
Major Products
The major products formed from these reactions include disulfide-linked phthalocyanine dimers, reduced copper phthalocyanine complexes, and various substituted derivatives with different functional groups attached to the thiol sites.
Applications De Recherche Scientifique
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making the compound effective in photodynamic therapy . The copper center also plays a role in redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-κ2N,N’)cobalt: Similar structure but with cobalt instead of copper, used in different catalytic applications.
Silicon phthalocyanines: Possess additional axial bonds that reduce aggregation and enhance solubility, used in photothermal and photoimmunotherapy.
Zinc phthalocyanines: Known for their use in photodynamic therapy and as photosensitizers in dye-sensitized solar cells.
Uniqueness
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt is unique due to its combination of thiol groups and copper center, which provide enhanced reactivity and solubility. Its ability to generate ROS upon light activation makes it particularly valuable in medical applications such as photodynamic therapy.
Propriétés
Numéro CAS |
93939-67-4 |
|---|---|
Formule moléculaire |
C32H12CuN8Na4S4 |
Poids moléculaire |
792.3 g/mol |
Nom IUPAC |
copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-5,15,24,33-tetrathiolate |
InChI |
InChI=1S/C32H16N8S4.Cu.4Na/c41-13-4-7-16-20(10-13)29-33-25(16)35-30-22-12-15(43)6-9-18(22)27(37-30)39-32-24-19(2-1-3-23(24)44)28(40-32)38-31-21-11-14(42)5-8-17(21)26(34-29)36-31;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44);;;;;/q-2;+2;4*+1/p-4 |
Clé InChI |
MVESFDPGJLNXQX-UHFFFAOYSA-J |
SMILES canonique |
C1=CC2=C(C(=C1)[S-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[S-])C(=N7)N=C2[N-]3)[S-])C9=C4C=CC(=C9)[S-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


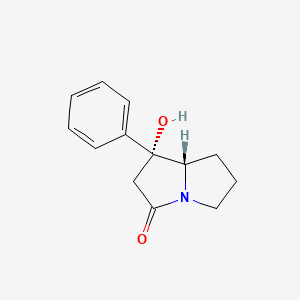
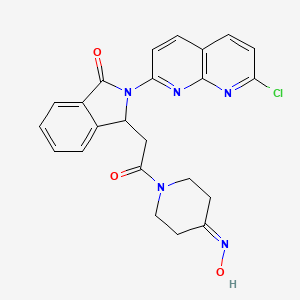
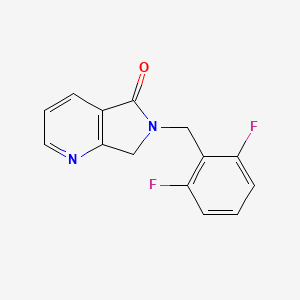
![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
